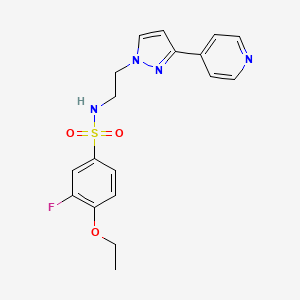

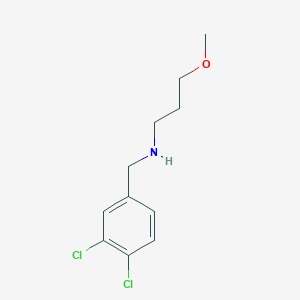

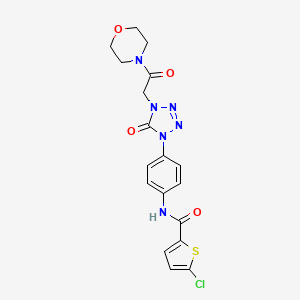

4-ethoxy-3-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been a subject of interest due to their potential biological activities. In the context of 4-ethoxy-3-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, although this specific compound is not directly mentioned, related compounds have been synthesized and studied. For instance, a series of N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, with some showing high affinity for the enzyme . Another study reported the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide, indicating a versatile approach to the sulfonamide scaffold .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. In the case of Co(II) and Ni(II) complexes containing a related sulfonamide, the structure was elucidated using various spectroscopic methods, including IR, UV, and XRD, confirming the identity of the Schiff base ligand . This suggests that similar analytical techniques could be applied to determine the molecular structure of 4-ethoxy-3-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide.

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives can be inferred from studies on similar compounds. For example, the interaction of Co(II) and Ni(II) complexes with alizarin dye through fluorescence quenching indicates that these complexes can participate in electron transfer reactions . Although not directly related to the compound , this provides insight into the potential reactivity of sulfonamide derivatives in the presence of metal ions and dyes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The study on Co(II) and Ni(II) complexes revealed their magnetic moment, thermal stability, and molar conductance, which are important for understanding their behavior in biological systems . Additionally, the cytotoxicity and antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties were explored, indicating that these compounds could have significant biological applications .

科学的研究の応用

Synthesis and Bioactivity Studies

A series of new benzenesulfonamides, including derivatives related to the chemical structure of interest, were synthesized and evaluated for their potential in various biological activities. These compounds have shown promise in cytotoxicity tests, tumor specificity, and as inhibitors of carbonic anhydrase (CA), which is a crucial enzyme in many physiological processes. Specifically, derivatives with fluorine, hydroxy, methoxy, or trimethoxy substituents exhibited interesting cytotoxic activities, suggesting their potential use in anti-tumor activity studies. Furthermore, some of these sulfonamides displayed strong inhibition against human cytosolic isoforms hCA I and II, highlighting their potential as therapeutic agents in conditions where CA activity is implicated (Gul et al., 2016).

Cyclooxygenase-2 Inhibition

A series of 1,5-diarylpyrazoles bearing a substituted benzenesulfonamide moiety were synthesized and evaluated for their inhibitory activities against cyclooxygenase-1 and -2 (COX-1/COX-2). These compounds, particularly those with fluorine substitution on the benzenesulfonamide moiety, demonstrated selectivity and potency for COX-2 inhibition. This activity suggests their potential application as anti-inflammatory agents, with specific compounds showing promising pharmacokinetic properties and anti-inflammatory activity in vivo. The development of these compounds could lead to new therapies for conditions associated with COX-2 overexpression (Pal et al., 2003).

Fluorometric "Turn-Off" Sensing for Hg2+

A novel non-toxic pyrazoline derivative was investigated for its selectivity in metal ion detection based on fluorometric sensing. This compound demonstrated a significant decrease in fluorescence intensity in the presence of Hg2+ ions without interference from other metal ions, indicating its potential as a selective fluorometric "turn-off" sensor. Such a sensor could be valuable in environmental monitoring and the detection of mercury contamination, given its rapid response time and high selectivity (Bozkurt & Gul, 2018).

Antimicrobial Agents

New derivatives of benzenesulfonamide were synthesized and evaluated for their antimicrobial properties. These compounds, hybridized with various substituted pyrazole and thiazole rings, showed promising antibacterial and antifungal potency. This study highlights the potential of these sulfonamide derivatives as dual-action antimicrobial agents, which could lead to the development of new treatments for infectious diseases (Abbas et al., 2017).

特性

IUPAC Name |

4-ethoxy-3-fluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O3S/c1-2-26-18-4-3-15(13-16(18)19)27(24,25)21-10-12-23-11-7-17(22-23)14-5-8-20-9-6-14/h3-9,11,13,21H,2,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQDMKSQMXXGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-3-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B3007956.png)

![N-(3-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007961.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3007977.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B3007979.png)